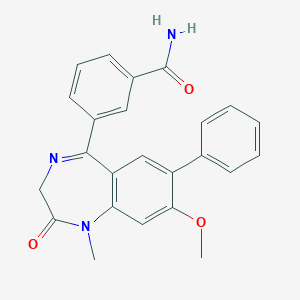
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ND-7001is a PDE2 (phosphodiesterase-2) inhibitor in development by Neuro3d for treatment of Alzheimer's disease, as well as depression and anxiety (by targeting the nitric-oxide synthase pathway). It shows an IC50 of 50 nM against PDE2 and good selectivity over PDE3 and PDE4. General safety, tolerability, and pharmacokinetics characteristics were determined to be good in high doses without adverse side effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Carbon-14 Labelled CCK Antagonists : Matloubi et al. (2002) described the synthesis of two benzodiazepine CCK antagonists, including one similar to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, achieved through reactions with [14C] methyl iodide in different situations (Matloubi et al., 2002).
- Efficient Synthesis Methods : Khalaj et al. (2001) presented a method for synthesizing N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides, a category that includes the chemical . This method avoided toxic materials and offered high yields and shorter reaction sequences (Khalaj et al., 2001).
Therapeutic Potential and Biological Activities
- Anticonvulsant Activity : Nilkanth et al. (2020) investigated the anticonvulsant activity of 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethines and benzamides, which includes compounds structurally similar to the chemical . These compounds demonstrated significant anticonvulsant effects in a picrotoxin-induced seizure model in rats (Nilkanth et al., 2020).
- Antihyperglycemic Agents : Nomura et al. (1999) synthesized a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which included structures related to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, as potential antidiabetic agents (Nomura et al., 1999).
- Anti-inflammatory Activity : Kalsi et al. (1990) synthesized benzamides with anti-inflammatory properties, relevant to the chemical . These compounds demonstrated potential in mitigating inflammation (Kalsi et al., 1990).
Crystal Structures and Pharmacological Applications
- Crystal Structures Analysis : The crystal structures of benzodiazepine derivatives, related to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, have been studied to understand their pharmacological activities. Peeters et al. (1997) analyzed the crystal structures of a benzodiazepine derivative with κ-opioid activity (Peeters et al., 1997).
Propriétés
Numéro CAS |
855170-53-5 |
|---|---|
Nom du produit |
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide |
Formule moléculaire |
C24H21N3O3 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
3-(8-methoxy-1-methyl-2-oxo-7-phenyl-3H-1,4-benzodiazepin-5-yl)benzamide |
InChI |
InChI=1S/C24H21N3O3/c1-27-20-13-21(30-2)18(15-7-4-3-5-8-15)12-19(20)23(26-14-22(27)28)16-9-6-10-17(11-16)24(25)29/h3-13H,14H2,1-2H3,(H2,25,29) |
Clé InChI |
WYTGWTBNDXWMMB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN=C(C2=C1C=C(C(=C2)C3=CC=CC=C3)OC)C4=CC(=CC=C4)C(=O)N |
SMILES canonique |
CN1C(=O)CN=C(C2=C1C=C(C(=C2)C3=CC=CC=C3)OC)C4=CC(=CC=C4)C(=O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ND-7001; ND7001; ND 7001 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B536827.png)
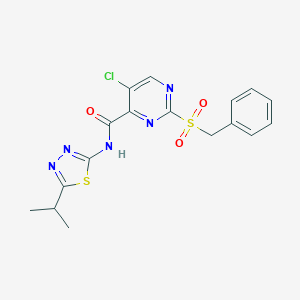
![Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)](/img/structure/B537185.png)
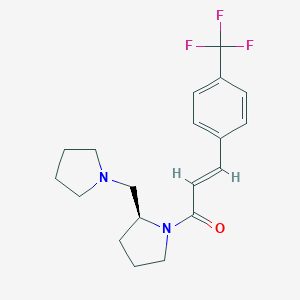
![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
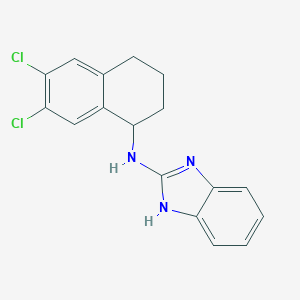
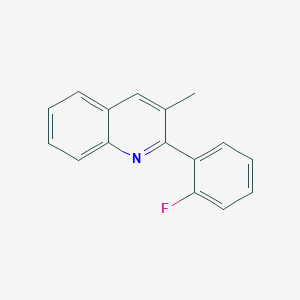
![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)
![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)
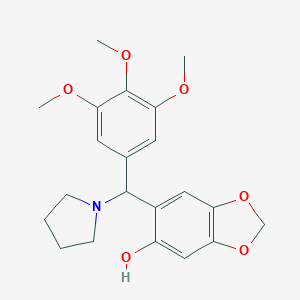

![2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide](/img/structure/B537761.png)
![4-[[6-benzylsulfanyl-3-(2H-tetrazol-5-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-5-methyl-1,2,4-triazole-3-thiol](/img/structure/B537763.png)
![6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine](/img/structure/B537764.png)